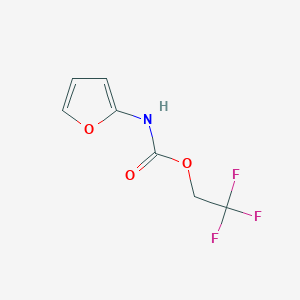

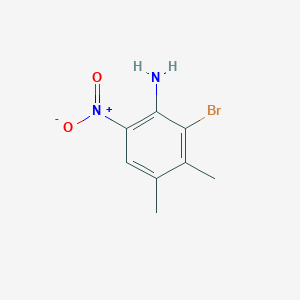

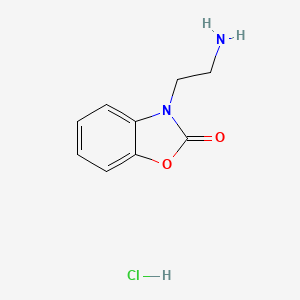

![molecular formula C12H20N4O B1373844 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide CAS No. 1184265-68-6](/img/structure/B1373844.png)

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide

Descripción general

Descripción

“1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions of imidazole-containing compounds are diverse and depend on the specific compound. For instance, the IR absorption spectra of some compounds showed two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación

Synthesis of New Imines and Bisimines : A study by Pařík and Chlupatý (2014) discusses the synthesis of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, a related compound. These synthesized compounds, including chiral imines and bisimines, were characterized using NMR spectroscopy, mass spectrometry, and elemental analyses, indicating their potential in chemical research and applications (Pařík & Chlupatý, 2014).

Corrosion Inhibition : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including derivatives of 1H-imidazolium, to study their efficacy in protecting mild steel. These novel inhibitors showed high inhibition efficiency and were characterized using various techniques, demonstrating their potential in the field of corrosion science (Srivastava et al., 2017).

Crystallographic Analysis : Abdel-Meguid et al. (1994) conducted a study on an HIV-1 protease inhibitor containing an imidazole-derived peptide bond replacement. They performed crystallographic analysis to understand the inhibitor's interaction with HIV-1 protease, highlighting the significance of imidazole compounds in pharmaceutical research (Abdel-Meguid et al., 1994).

Supramolecular Self-Assembly : Yang, Sessler, and Gong (2017) explored the use of imidazolium macrocycles, including derivatives of 1H-imidazol-1-yl, in anion-induced supramolecular self-assembly. This research highlights the role of these compounds in the development of responsive self-assembled ensembles, useful in various scientific fields (Yang, Sessler, & Gong, 2017).

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways .

Pharmacokinetics

It is known that imidazole-containing compounds are highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole-containing compounds are known to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that imidazole-containing compounds are air sensitive and should be stored under dry inert gas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in this compound is known to participate in enzyme catalysis, often acting as a nucleophile or base. It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and histidine kinases, which play a role in signal transduction . These interactions are crucial for the compound’s biochemical activity, influencing various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The imidazole ring can form hydrogen bonds and coordinate with metal ions, facilitating enzyme inhibition or activation . This compound can inhibit enzymes such as metalloproteases, which are involved in tissue remodeling and inflammation. Additionally, it can activate certain transcription factors, leading to changes in gene expression that drive its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote tissue repair . At high doses, it can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the metabolism of xenobiotics and endogenous compounds . This compound can affect metabolic flux and alter metabolite levels, impacting cellular energy balance and redox status.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic cation transporters and distributed within tissues by binding to plasma proteins . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . Its localization within these organelles can modulate its interactions with biomolecules and enhance its biological effects.

Propiedades

IUPAC Name |

1-amino-N-(1-imidazol-1-ylpropan-2-yl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10(8-16-7-6-14-9-16)15-11(17)12(13)4-2-3-5-12/h6-7,9-10H,2-5,8,13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIJNYBWJDIEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1)NC(=O)C2(CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1373761.png)

![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)

amine](/img/structure/B1373773.png)

![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)